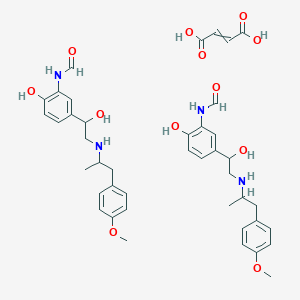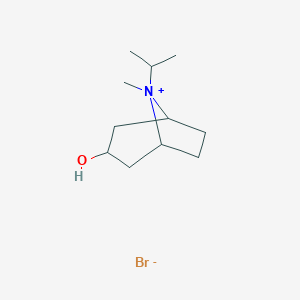
N,N'-(6,6'-二羟基联苯-3,3'-二基)二乙酰胺
描述
N,N’-(6,6’-Dihydroxybiphenyl-3,3’-diyl)diacetamide is a chemical compound with the molecular formula C16H16N2O4 . It has an average mass of 300.309 Da and a monoisotopic mass of 300.110992 Da . It is also known by other names such as Acetamide, N,N’-(6,6’-dihydroxy [1,1’-biphenyl]-3,3’-diyl)bis- .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The canonical SMILES representation of the molecule isCC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O . This indicates the presence of two acetamide groups attached to a biphenyl core, with hydroxy groups at the 6,6’ positions of the biphenyl . Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 642.2±55.0 °C at 760 mmHg, and a flash point of 342.2±31.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 99 Å2 .科学研究应用
Cyto-Genotoxicity Evaluation in Zebra Mussels
A study by Parolini et al. (2010) explored the cyto-genotoxic effects of a related compound, paracetamol (N-(4-hydroxyphenyl)acetamide), on zebra mussels. The study utilized a range of biomarkers to assess the impact on mussel hemocytes, highlighting the potential for environmental monitoring and toxicity assessment.
Bioactive Metabolite Formation
In the nervous system, acetaminophen (another similar compound) can be converted to a bioactive metabolite as shown by Högestätt et al. (2005). This research uncovers a novel pathway for drug metabolism and provides insights into the analgesic action of acetaminophen in the nervous system.
Chemoselective Acetylation for Antimalarial Drugs
The work of Magadum & Yadav (2018) highlights the application of chemoselective monoacetylation in the synthesis of antimalarial drugs, using a process that could be relevant to compounds like N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide.
Gas-Phase Kinetics Studies
Studies by Al-Awadi & Al‐Omran (1994) and Al-Awadi & Al-Omran (1994) on the gas-phase kinetics of N-substituted diacetamides provide essential data for understanding the chemical reactivity and stability of similar compounds under various conditions.
Novel Compressible Forms of Paracetamol
Research conducted by Ogienko et al. (2011) on creating stable, compressible forms of paracetamol might be relevant for understanding the physical properties of similar acetamide compounds.
Synthesis of New Diacetamides
Gibadullina et al. (2020) synthesized new diacetamides, potentially offering insights into the synthesis and structural determination of related compounds like N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide.
Paracetamol-Morpholine Adduct
The study by Oswald et al. (2002) on the formation of a paracetamol-morpholine adduct can provide insights into the interaction of similar acetamide compounds with other chemicals.
Hemoglobin Binding Studies
Research like that of Zwirner-Baier & Neumann (1998) on the metabolic activation of aromatic amines could be significant for understanding the metabolic pathways and interactions of similar compounds in biological systems.
Mechanisms of Analgesic Action
Understanding the mechanisms of analgesic action, as explored by Toussaint et al. (2010) in the context of paracetamol, could be relevant for compounds with similar structures or properties.
Adamantyl Analogues of Paracetamol
The synthesis and evaluation of adamantyl analogues of paracetamol by Fresno et al. (2014) could provide insights into the development of new analgesic drugs with structural similarities to N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide.
Chloroacetamide Inhibition in Algae
Research by Weisshaar & Böger (1989) on chloroacetamide inhibition in algae could be relevant for understanding the environmental impact and biological interactions of similar compounds.
未来方向
The future directions for this compound could involve further exploration of its potential biological activity, as suggested by its presence in the crystal structure of Macrophage Migration Inhibitory Factor . Additionally, more research could be done to fully understand its physical and chemical properties, as well as potential applications in various fields.
属性
IUPAC Name |
N-[3-(5-acetamido-2-hydroxyphenyl)-4-hydroxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJCCQZHFLRCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243885 | |
| Record name | 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide | |
CAS RN |
98966-14-4 | |
| Record name | 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098966144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAMINOPHEN DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UMW7AU2LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)







